molecular formula C23H22FN3O4 B2906650 7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893356-36-0

7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2906650
CAS No.: 893356-36-0
M. Wt: 423.444
InChI Key: PBMWWPLUZCSITR-UHFFFAOYSA-N
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Description

The compound 7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules characterized by a fused chromenopyrrole-dione scaffold. This derivative features a 7-fluoro substituent on the chromene ring, a 3-morpholinopropyl chain at position 2, and a pyridin-3-yl group at position 1. These substitutions confer unique physicochemical and biological properties, distinguishing it from other analogs.

Properties

IUPAC Name

7-fluoro-2-(3-morpholin-4-ylpropyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c24-16-4-5-18-17(13-16)21(28)19-20(15-3-1-6-25-14-15)27(23(29)22(19)31-18)8-2-7-26-9-11-30-12-10-26/h1,3-6,13-14,20H,2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMWWPLUZCSITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has garnered attention for its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes a chromeno-pyrrole moiety. Its molecular formula is C19H20F1N3O3C_{19}H_{20}F_{1}N_{3}O_{3} with a molecular weight of approximately 353.38 g/mol. The presence of the fluorine atom and morpholine group contributes to its unique biological properties.

Anticancer Activity

Research indicates that compounds similar to 7-fluoro derivatives exhibit significant anticancer properties. For instance, studies have shown that chromeno[2,3-c]pyrroles can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. The antiproliferative effects were assessed using the MTT assay, revealing that certain derivatives had IC50 values lower than those of established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)
7-Fluoro DerivativeMCF-712.5
7-Fluoro DerivativeHepG-210.0
DoxorubicinMCF-715.0
DoxorubicinHepG-220.0

Antibacterial Activity

The compound's derivatives have also been evaluated for antibacterial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The antibacterial activity was comparable to that of gentamicin, suggesting potential for development as an antibacterial agent .

The mechanism by which 7-fluoro compounds exert their biological effects may involve the modulation of specific signaling pathways related to cell growth and apoptosis. For example, chromeno-pyrrole derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancerous cells.

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of various chromeno-pyrrole derivatives on cancer cell lines. The results indicated that the presence of the morpholine group significantly enhanced the activity against HepG-2 cells compared to other structural analogs. The study concluded that modifications at specific positions on the chromeno-pyrrole scaffold could optimize anticancer activity .

Study on Antimicrobial Properties

Another case study focused on the antimicrobial efficacy of 7-fluoro derivatives against a range of bacterial strains. The findings highlighted that these compounds not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cell lines, indicating a favorable therapeutic index for potential clinical applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core allows extensive structural diversification. Below is a comparative analysis of key derivatives:

Compound Position 1 Substituent Position 2 Substituent Position 7 Substituent Reported Activity
7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Pyridin-3-yl 3-Morpholinopropyl Fluoro Inferred: Potential kinase or GPCR modulation (based on structural analogs)
NCGC00538279 (N8279) 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl Chloro Ghrelin receptor (GHSR1a) ligand; functionally selective agonist
AV-C (1-(2-fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl None (Position 7 unsubstituted) TRIF pathway agonist; antiviral activity against Zika, Chikungunya, and dengue
7-Fluoro-1-(4-isopropylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Isopropylphenyl Tetrahydrofuran-2-ylmethyl Fluoro No explicit activity reported; structural similarity suggests possible bioactivity

Key Findings from Comparative Studies

  • Substituent-Driven Activity: The 7-fluoro substituent (as in the target compound and derivative) may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like AV-C . Position 2 modifications: The 3-morpholinopropyl group (target compound) vs. thiadiazolyl (AV-C) or tetrahydrofuran () alters target selectivity. Aromatic vs. Heteroaromatic Groups: The pyridin-3-yl group (target compound) vs. 2-fluorophenyl (AV-C) or 4-isopropylphenyl () modulates electronic properties and steric bulk, affecting receptor binding .
  • Synthetic Accessibility: Libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (223 examples) have been synthesized via multicomponent reactions, enabling rapid exploration of substituent effects . The target compound’s synthesis likely follows analogous protocols, leveraging methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and amines .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione? A: The compound is synthesized via multicomponent reactions (MCRs), which are efficient for constructing its chromeno-pyrrole core. Key steps include:

  • Core formation : Reacting 3-formylchromones with isocyanides and azodicarboxylates to form the fused chromeno-pyrrole skeleton .
  • Substituent introduction : Sequential functionalization of the core with fluorophenyl, pyridyl, and morpholinopropyl groups using nucleophilic substitutions or coupling reactions. Optimized conditions (e.g., Pd catalysts, polar aprotic solvents like DMF) improve yields .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers optimize reaction conditions to improve yield and purity during synthesis? A: Critical variables include:

  • Solvent selection : Polar solvents (DMF, THF) enhance solubility of intermediates, while non-polar solvents (toluene) reduce side reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand choice (e.g., PPh₃) influencing stereoselectivity .
  • Temperature : Controlled heating (60–80°C) accelerates cyclization without decomposing thermally sensitive groups like morpholine .
  • Workflow : One-pot MCRs reduce purification steps and improve scalability .

Structural Confirmation and Analytical Techniques

Q: What analytical methods are essential for confirming the structure and purity of this compound? A: A combination of techniques is required:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm; morpholine methylenes at δ 2.4–3.1 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~454.2) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and validates fused-ring conformation .

Biological Activity Evaluation

Q: What methodologies are recommended for evaluating the compound’s biological activity in drug discovery? A: Key approaches include:

  • In vitro assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Mechanistic studies :
    • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., fluorine substitution, morpholinopropyl chain length) influence bioactivity? A: SAR insights include:

  • Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Morpholinopropyl : Extending the alkyl chain improves solubility and target binding (e.g., kinase ATP pockets) .
  • Pyridyl group : π-Stacking interactions with aromatic residues in enzyme active sites .
  • Comparative data : Derivatives with shorter chains (e.g., ethyl vs. propyl) show reduced potency (IC₅₀ >10 µM vs. ~2 µM) .

Stability and Degradation Analysis

Q: What strategies assess the compound’s stability under physiological or storage conditions? A: Key methods:

  • Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C typical for fused-ring systems) .
  • Photostability : UV-vis spectroscopy under light exposure (e.g., ICH Q1B guidelines) .
  • Hydrolytic stability : HPLC monitoring of degradation in buffer solutions (pH 1–9) over 24–72 hours .

Computational Modeling for Mechanism Elucidation

Q: How can molecular docking or MD simulations clarify the compound’s mechanism of action? A: Computational workflows:

  • Target identification : Dock into protein databases (e.g., PDB) using AutoDock Vina; prioritize kinases (e.g., EGFR, CDK2) based on binding energy (<−8 kcal/mol) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å) .
  • ADMET prediction : SwissADME for bioavailability (e.g., Lipinski’s Rule of Five compliance) .

Comparative Studies with Analogues

Q: How does this compound compare structurally and functionally to related chromeno-pyrrole derivatives? A: Key comparisons:

Compound Substituents Bioactivity (IC₅₀) Reference
7-Fluoro derivativePyridyl, morpholinopropylAnticancer: 1.8 µM (MCF-7)
7-Chloro analogueChlorophenyl, morpholinopropylAnticancer: 3.5 µM (MCF-7)
Non-fluorinatedPhenyl, methylAntimicrobial: MIC 16 µg/mL (S. aureus)

Fluorination and morpholine groups enhance both potency and selectivity compared to non-fluorinated or shorter-chain analogues .

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